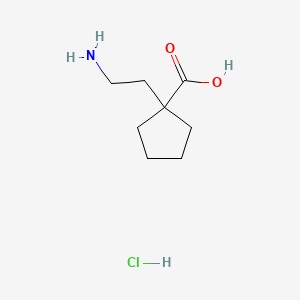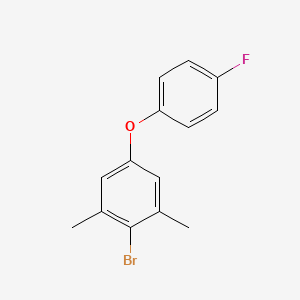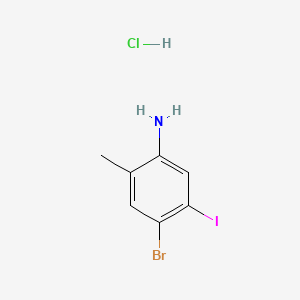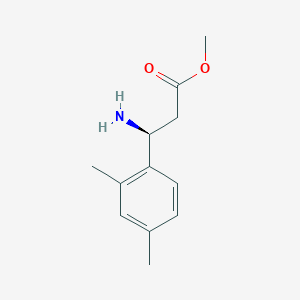
Butanoic acid, 3-fluoro-, methyl ester, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 3-fluoro-, methyl ester, ®-: is an organic compound with the molecular formula C5H9FO2. It is a derivative of butanoic acid where a fluorine atom is substituted at the third carbon, and the carboxylic acid group is esterified with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 3-fluoro-, methyl ester, ®- typically involves the esterification of 3-fluorobutanoic acid with methanol. This reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is generally carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of butanoic acid, 3-fluoro-, methyl ester, ®- may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Butanoic acid, 3-fluoro-, methyl ester, ®- can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 3-fluorobutanoic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Hydrolysis: 3-Fluorobutanoic acid and methanol.
Reduction: 3-Fluoro-1-butanol.
Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Butanoic acid, 3-fluoro-, methyl ester, ®- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of fluorinated esters on biological systems. It may also be used in the development of fluorinated pharmaceuticals.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties. Butanoic acid, 3-fluoro-, methyl ester, ®- may be investigated for its potential use in drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products.
Mécanisme D'action
The mechanism of action of butanoic acid, 3-fluoro-, methyl ester, ®- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 3-fluorobutanoic acid, which may interact with enzymes and receptors in biological systems. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Butanoic acid, methyl ester: This compound lacks the fluorine atom and has different reactivity and properties.
3-Fluorobutanoic acid: This compound is the acid form without the ester group.
Methyl 3-fluoropropanoate: A similar ester with a shorter carbon chain.
Uniqueness: Butanoic acid, 3-fluoro-, methyl ester, ®- is unique due to the presence of both the fluorine atom and the ester group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Formule moléculaire |
C5H9FO2 |
|---|---|
Poids moléculaire |
120.12 g/mol |
Nom IUPAC |
methyl (3R)-3-fluorobutanoate |
InChI |
InChI=1S/C5H9FO2/c1-4(6)3-5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1 |
Clé InChI |
HHVNBSHYSSLWKU-SCSAIBSYSA-N |
SMILES isomérique |
C[C@H](CC(=O)OC)F |
SMILES canonique |
CC(CC(=O)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B13485157.png)

![6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol](/img/structure/B13485172.png)

![tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate](/img/structure/B13485187.png)
![3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13485188.png)
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine](/img/structure/B13485189.png)
![2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamido]acetic acid](/img/structure/B13485197.png)


![1-(1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}piperidine-4-carbonyl)-6-methanesulfonyl-1,2,3,4-tetrahydroquinoline](/img/structure/B13485211.png)
